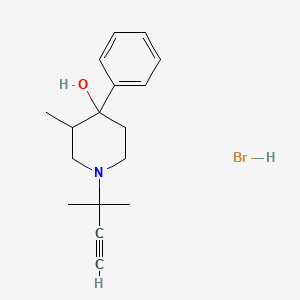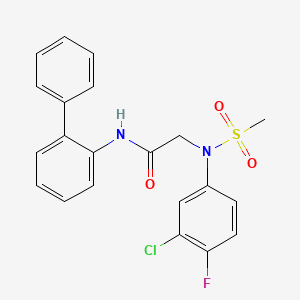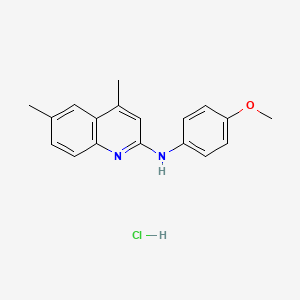
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as ADMP, is a novel chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. ADMP is a synthetic derivative of glycine, an amino acid that is involved in the synthesis of proteins and neurotransmitters in the body. The unique chemical structure of ADMP makes it a promising candidate for various research applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of ADMP is not fully understood. However, studies have shown that ADMP may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. ADMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
ADMP has been shown to have several biochemical and physiological effects in the body. Studies have shown that ADMP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. ADMP has also been shown to induce cell death in cancer cells by activating apoptotic pathways. Additionally, ADMP has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADMP has several advantages as a research tool. It is a novel compound that has not been extensively studied, which makes it a promising candidate for drug discovery and development. ADMP is also relatively easy to synthesize using standard organic chemistry techniques. However, there are also limitations to using ADMP in lab experiments. The complex synthesis process and high cost of the reagents required for its synthesis may limit its accessibility to researchers. Additionally, the mechanism of action of ADMP is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on ADMP. One area of research is the development of ADMP as a drug candidate for the treatment of cancer and other inflammatory diseases. Further studies are needed to fully understand the mechanism of action of ADMP and its potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration of ADMP for different disease indications. Finally, research is needed to develop more efficient and cost-effective synthesis methods for ADMP to make it more accessible to researchers.
Métodos De Síntesis
ADMP can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of N-allylglycine with 3,4-dimethoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with methylsulfonyl chloride to form ADMP. The synthesis of ADMP is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
ADMP has been the subject of several scientific studies due to its potential therapeutic applications. One of the main research areas for ADMP is its use as a drug candidate for the treatment of various diseases. ADMP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of cancer, arthritis, and other inflammatory diseases.
Propiedades
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(22(4,18)19)11-6-7-12(20-2)13(9-11)21-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYPGJZNBZGQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)


![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)


![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)